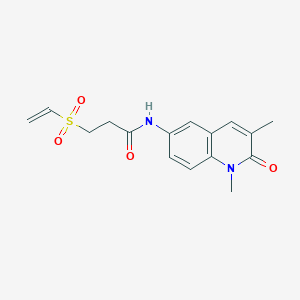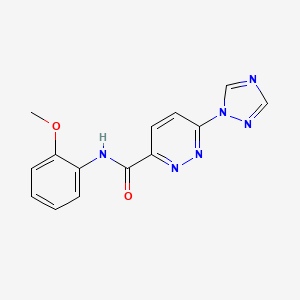![molecular formula C7H9Cl2NOS B2729377 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride CAS No. 2219407-64-2](/img/structure/B2729377.png)
2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride is a heterocyclic compound that features a thiazole ring fused with a pyran ring
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, such as binding to dna and interacting with topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
Thiazole derivatives can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride typically involves the reaction of appropriate thiazole and pyran precursors under controlled conditions. One common method involves the chloromethylation of a thiazole derivative, followed by cyclization with a pyran moiety. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out at temperatures ranging from 0°C to 80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a sulfoxide or sulfone derivative .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazole ring.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-1,3-thiazole hydrochloride
- 4-(Chloromethyl)thiazole hydrochloride
- 2-Chloro-5-chloromethylthiazole
Uniqueness
Compared to similar compounds, 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride is unique due to the presence of the fused pyran ring, which imparts distinct electronic and steric properties.
Propiedades
IUPAC Name |
2-(chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS.ClH/c8-3-7-9-5-1-2-10-4-6(5)11-7;/h1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJDUIGTJJIJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2729297.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2729299.png)
![2-Chloro-N-[2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B2729303.png)
![1-[8-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2729304.png)
![7-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2729305.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B2729306.png)

![4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2729308.png)


![methyl 2-amino-4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2729316.png)
![1-[(4-Chlorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2729317.png)
